4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-15(12-7-9-13(17)10-8-12)16(18)20(19-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVXJQPAQVYYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The electron-rich pyrazole ring and substituents enable nucleophilic and electrophilic substitution reactions.
Electrophilic Substitution
The para position of the 4-chlorophenyl group is susceptible to electrophilic attack. For example:
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives.
-
Sulfonation : Forms sulfonated products with fuming sulfuric acid under reflux.
Table 1: Electrophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-(4-Chloro-3-nitrophenyl) derivative | 78% | |
| ClSO₃H | Reflux, 4 hr | Sulfonated pyrazole | 65% |
Nucleophilic Substitution
The amine group at position 5 participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .
-
Alkylation : Forms N-alkylated products with alkyl halides in the presence of K₂CO₃.
Condensation Reactions
The amine group facilitates condensation with carbonyl compounds.
Schiff Base Formation
Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff bases:
Example : Condensation with 4-nitrobenzaldehyde yields a Schiff base with antitumor activity .
Table 2: Condensation Reactions
| Aldehyde | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | None | Schiff base (IC₅₀ = 63 nM vs HEPG2) | Anticancer agent | |
| 4-Chlorobenzaldehyde | DABCO | Pyrano[2,3-c]pyrazole | Kinase inhibition |
Multi-Component Domino Reactions
This compound participates in domino reactions to form fused heterocycles.
Pyrazolo-Fused 1,7-Naphthyridines
Reacting with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF under microwave irradiation (120°C, 20 min) yields dipyrazolo-fused 1,7-naphthyridines .
Mechanism :
-
Condensation : Formation of imine intermediates.
-
Cyclization : 6π electrocyclization followed by dehydration.
Table 3: Domino Reaction Conditions
| Reactants | Catalyst | Conditions | Product Yield | Source |
|---|---|---|---|---|
| Arylglyoxal + Pyrazol-5-amine | p-TsOH | Microwave, 120°C, 20 min | 65–79% |
Oxidative Coupling Reactions
The amine group undergoes oxidative dehydrogenation to form azo compounds.
Biological Activity via Chemical Modifications
Derivatives of this compound exhibit pharmacological properties:
-
Anticancer Activity : Pyrano[2,3-c]pyrazole derivatives show IC₅₀ values as low as 60 nM against gastric cancer cells .
-
Antifungal Activity : Chlorophenyl-substituted pyrazoles inhibit Candida albicans (MIC = 12.5 μg/mL).
Table 4: Biological Activities of Derivatives
Scientific Research Applications
4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural differences and similarities between 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives:
Physicochemical Properties
- Solubility : Methoxy () and furan () substituents improve solubility compared to halogenated analogs .
Key Research Findings and Trends
- Substituent Effects :
- Biological Optimization : Para-substituted chlorophenyl groups are favored in anti-inflammatory agents, while meta-substitution may reduce efficacy .
Biological Activity
The compound 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C16H14ClN3
- Molecular Weight : 285.75 g/mol
- CAS Number : 851126-58-4
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine. In a comparative study, it was found that this compound exhibited significant inhibition of COX enzymes, which are critical in the inflammatory process. For instance, one study reported an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a strong selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, which contributes to its potential in mitigating oxidative stress-related diseases. The antioxidant activity was measured through DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration .
Antimicrobial Activity
Research indicates that 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine possesses antimicrobial properties against various bacterial strains. A study showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Study on Anti-inflammatory Effects
In a controlled animal study, the compound was administered to rats with induced paw edema. The results indicated a marked reduction in swelling compared to the control group, affirming its anti-inflammatory efficacy. Histopathological examinations revealed minimal damage to gastric tissues, supporting its safety profile .
Synthesis and Characterization
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves the reaction of 1-phenyl-3-methylpyrazolone with p-chlorobenzaldehyde under specific conditions. The resulting product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity .
Data Table: Biological Activities of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
Q & A
Q. Basic: What are the common synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine?
The compound is typically synthesized via cyclocondensation and functionalization steps. A validated route involves:
Cyclization : Reacting substituted hydrazines (e.g., phenylhydrazine) with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole core.
Halogenation : Introducing the 4-chlorophenyl group via electrophilic substitution or coupling reactions.
Amination : Incorporating the amine group at position 5 using nucleophilic substitution or reductive amination.
Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through formylation and oxidation steps .
Q. Advanced: How can synthetic scalability be improved while maintaining regioselectivity?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., microwave-mediated reactions achieving >85% yield) .
- Catalytic systems : Use of Cu(I)/ligand catalysts for cross-coupling reactions to minimize byproducts.
- Flow chemistry : Continuous processing enhances reproducibility for large-scale production .
Structural Characterization
Q. Basic: What methods confirm the molecular structure of this compound?
Q. Advanced: How are crystallographic data contradictions resolved?
- Multi-software validation : Cross-checking with SHELXL (for refinement) and WinGX (for geometry analysis) ensures data accuracy .
- Hydrogen bonding analysis : Intermolecular N–H···N/F interactions (e.g., N–H···F distance: 2.89 Å) explain packing discrepancies .
Biological Evaluation
Q. Basic: What assays are used to assess its biological activity?
Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Electron-withdrawing groups : Substitution at the 4-chlorophenyl moiety enhances antitubercular potency (e.g., –NO groups reduce IC by 40%) .
- Molecular docking : Pyrazole ring interactions with carbonic anhydrase IX (PDB: 3IAI) highlight hydrophobic pocket compatibility .
Data Analysis and Contradictions
Q. Advanced: How to address conflicting bioactivity data across studies?
- Dose-response reevaluation : Validate IC values using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction).
- Meta-analysis : Compare data across >3 independent studies to identify outliers (e.g., solubility variations in DMSO vs. PBS) .
Computational Modeling
Q. Advanced: Which computational tools predict binding modes with carbonic anhydrase?
- Molecular dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability (RMSD <2.0 Å over 100 ns).
- DFT calculations : B3LYP/6-31G* basis set optimizes charge distribution for –CF substituent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
